(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a structurally complex molecule featuring three key motifs:
- 4-Fluorobenzo[d]thiazole: A bicyclic aromatic system with a fluorine atom at the 4-position, known for enhancing lipophilicity and metabolic stability in drug design .
- Azetidine ring: A strained four-membered nitrogen-containing ring, which may influence conformational rigidity and bioavailability compared to larger heterocycles .
- (E)-α,β-unsaturated ketone (prop-2-en-1-one): A conjugated system linked to a phenyl group, commonly associated with biological activity due to its electrophilic nature and ability to participate in Michael addition reactions .
Properties
IUPAC Name |
(E)-1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-15-7-4-8-16-18(15)21-19(25-16)24-14-11-22(12-14)17(23)10-9-13-5-2-1-3-6-13/h1-10,14H,11-12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFPDSBGUPHDHZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the 4-fluorobenzo[d]thiazole moiety. Various synthetic routes have been explored, focusing on optimizing yield and purity. The structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the benzothiazole scaffold have shown efficacy against various cancer cell lines, including MDA-MB-468 and MCF-7, with GI50 values indicating potent activity in the low micromolar range .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.57 | Induction of apoptosis |
| 2 | MDA-MB-468 | 0.40 | Cell cycle arrest |
| 3 | U-937 | 10^-5 | Apoptosis via caspase activation |
The compound's mechanism often involves apoptosis induction through mitochondrial pathways and cell cycle disruption, leading to decreased cell viability.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Studies have shown that derivatives with fluorinated substituents tend to exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. The presence of the fluorobenzothiazole moiety contributes to lipophilicity, enhancing cell membrane permeability and thus bioactivity .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Comparison Drug | Activity (%) |
|---|---|---|---|
| E. coli | 25 | Ciprofloxacin | 80 |
| S. aureus | 15 | Vancomycin | 85 |
| C. albicans | 30 | Ketoconazole | 75 |
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzothiazole ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances potency against cancer cells while maintaining selectivity for tumor versus normal cells .
Figure 1: Structure–Activity Relationship Analysis
SAR Analysis
Case Studies
A notable study involved the evaluation of this compound against a panel of cancer cell lines, demonstrating IC50 values in the range of 5–20 µM across different assays. The study concluded that the compound's efficacy was comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related analogs, emphasizing heterocyclic systems, substituents, and reported bioactivities:
Key Observations
Heterocyclic Core: The 4-fluorobenzo[d]thiazole in the target compound distinguishes it from simpler thiazole derivatives (e.g., ). This bicyclic system may improve target binding affinity compared to monocyclic thiazoles .
Fluorine Substituents: Fluorine at the 4-position on the benzo[d]thiazole may increase lipophilicity and electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs (e.g., ).
α,β-Unsaturated Ketone: The (E)-enone moiety is a common feature in bioactive compounds, enabling interactions with nucleophilic residues in enzymes (e.g., anticancer activity in ).
Synthetic Accessibility :
- Compounds like (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one are synthesized via Claisen-Schmidt condensations , suggesting similar pathways for the target compound. The azetidine-oxygen linkage likely requires specialized coupling strategies .
Pharmacological Potential
- Antimicrobial Activity: Benzo[d]thiazole derivatives (e.g., ) and enones (e.g., ) are associated with antibacterial and antifungal properties.
- Metabolic Stability: The fluorine atom and azetidine ring may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated or larger-ring analogs .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for (E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 4-fluorobenzo[d]thiazol-2-ol intermediate via nucleophilic substitution or cyclization reactions.
- Step 2 : Coupling the thiazol-2-ol with an azetidine derivative under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the azetidinyl-oxy linkage.
- Step 3 : Introducing the propenone moiety via Claisen-Schmidt condensation between an acetophenone derivative and an aldehyde under basic conditions. Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating the final product. Characterization relies on , , and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : HRMS for molecular weight validation and fragmentation pattern analysis.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold) .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated using:
- Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress.
- HPLC : With UV detection (e.g., 254 nm) to quantify impurities.
- Melting Point Analysis : Sharp melting points indicate high crystallinity and purity .
Q. What are common intermediates in the synthesis of this compound?
Critical intermediates include:
- 4-Fluorobenzo[d]thiazol-2-ol : Synthesized via cyclization of 2-aminothiophenol derivatives.
- Azetidine-3-ol : Used for oxy-linkage formation.
- Propenone precursors : Prepared via aldol condensation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions may arise from:
- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).
- Structural Confounders : Impurities or stereochemical variations (e.g., E/Z isomerism in the propenone group).
- Dose-Response Discrepancies : Non-linear pharmacokinetics at higher concentrations. Mitigation strategies include orthogonal assays (e.g., enzymatic vs. cellular), purity re-evaluation via HPLC-MS, and comparative studies with structural analogs .
Q. How can X-ray crystallography and SHELX software be applied to determine the compound’s structure?
- Crystallization : Use solvent vapor diffusion (e.g., dichloromethane/methanol) to grow single crystals.
- Data Collection : Synchrotron X-ray sources for high-resolution diffraction data.
- Refinement : SHELXL for least-squares refinement, with validation via R-factors (<5%) and electron density maps. Hydrogen bonding networks (e.g., C=O···H-N interactions) can be analyzed using Mercury software .
Q. What computational methods assist in understanding the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases).
- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-receptor complexes.
- QSAR Modeling : To correlate substituent effects (e.g., fluorine’s electronegativity) with activity .
Q. How does ring puckering in the azetidine moiety affect the compound’s conformation?
The azetidine ring adopts non-planar conformations due to ring strain. Cremer-Pople parameters quantify puckering amplitude () and phase angle (), which influence:
- Intermolecular Interactions : Puckering modulates hydrogen-bonding capacity.
- Bioactivity : Conformational flexibility impacts target binding. Computational tools like Gaussian can model these effects .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Response surface methodology to optimize temperature, solvent polarity, and catalyst loading.
- Flow Chemistry : Continuous reactors for precise control of exothermic reactions (e.g., Mitsunobu coupling).
- In-Line Analytics : UV/Vis or IR probes for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
